Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with isopropyl isothiocyanate to form an intermediate, which is then cyclized with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-2-methylphenol: Another thiazole derivative with similar structural features.
2-Methyl-5-isopropylphenol: Shares the isopropyl and methyl groups but differs in the functional groups attached to the thiazole ring.
Uniqueness
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
MLHARCNOPQYHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
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